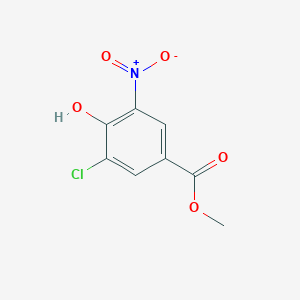

Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Description

Historical Development and Early Research Trajectories

Detailed historical accounts and early research specifically focused on Methyl 3-chloro-4-hydroxy-5-nitrobenzoate are not extensively documented in readily available scientific literature. However, the development of substituted nitroaromatic compounds, in general, has been pivotal in the advancement of synthetic chemistry. The introduction of nitro groups onto aromatic rings, a process known as nitration, has been a fundamental reaction in organic synthesis for over a century. These compounds often serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, dyes, and polymers. The presence of multiple functional groups—chloro, hydroxyl, nitro, and a methyl ester—on the benzene (B151609) ring of this compound suggests its design as a building block for creating intricate molecular architectures.

Significance within Contemporary Organic Chemistry and Material Science Research

In contemporary organic chemistry, polysubstituted aromatic compounds like this compound are valuable as intermediates. The functional groups on the aromatic ring can be selectively modified. For instance, the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the hydroxyl and chloro groups can participate in various substitution and coupling reactions. This reactivity makes it a potentially useful precursor in the synthesis of novel organic molecules with desired properties.

While direct applications in material science are not widely reported, the structural motifs present in this compound are found in various advanced materials. For example, nitroaromatic compounds have been investigated for their nonlinear optical properties. The combination of electron-withdrawing (nitro and chloro) and electron-donating (hydroxyl) groups on the benzene ring can lead to interesting electronic and photophysical properties, which are crucial for the development of new materials for electronic and photonic devices.

Positioning of this compound in Relation to Related Chemical Architectures

This compound is part of a larger family of substituted nitrobenzoic acids and their esters. Its properties and reactivity can be understood by comparing it to related structures.

For instance, Methyl 5-chloro-2-nitrobenzoate is a known intermediate in the synthesis of the vasopressin V2-receptor antagonist, tolvaptan. nih.gov This highlights the potential of chlorinated nitrobenzoate esters as key building blocks in the pharmaceutical industry. The synthesis of Methyl 5-chloro-2-nitrobenzoate involves the esterification of 5-chloro-2-nitrobenzoic acid. nih.gov

Another related compound is Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate , which differs by having an ethyl ester instead of a methyl ester. nih.gov While this change is minor, it can affect the compound's physical properties, such as its melting point and solubility, and may subtly influence its reactivity in certain reactions.

The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , a key intermediate for antimicrobial drugs, involves steps like nitration and esterification, which are relevant to the synthesis of this compound. researchgate.net This underscores the importance of halogenated and nitrated benzoic acid derivatives in medicinal chemistry.

Table 2: Comparison of Related Chemical Architectures

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound |

| This compound | C₈H₆ClNO₅ | 231.59 | - |

| Methyl 5-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | 215.59 | Different substitution pattern of functional groups. nih.gov |

| Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate | C₉H₈ClNO₅ | 245.61 | Ethyl ester instead of a methyl ester. nih.gov |

| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | C₇H₂ClF₂O₃ | 208.54 | Carboxylic acid instead of a methyl ester; two fluorine atoms. researchgate.net |

| Methyl 4-chloro-3-methoxy-5-nitrobenzoate | C₉H₈ClNO₅ | 245.61 | Methoxy group instead of a hydroxyl group. nih.gov |

| Methyl 3-hydroxy-4-nitrobenzoate | C₈H₇NO₅ | 197.14 | Lacks the chloro substituent. nih.gov |

Current Research Gaps and Emerging Academic Inquiries Pertaining to this compound

The primary research gap concerning this compound is the lack of comprehensive studies on its synthesis, reactivity, and potential applications. While it is available from commercial suppliers, indicating its use in some capacity, likely as a building block in proprietary synthetic pathways, the academic literature does not reflect extensive investigation into its properties and utility.

Emerging academic inquiries could focus on several areas:

Development of efficient and scalable synthetic routes: A detailed investigation into the optimal conditions for the nitration and chlorination of a suitable precursor to maximize the yield and purity of this compound would be valuable.

Exploration of its reactivity: A systematic study of the selective transformations of its functional groups would unlock its potential as a versatile synthetic intermediate.

Investigation of its biological activity: Given that many substituted nitroaromatic compounds exhibit biological activity, screening this compound and its derivatives for potential pharmaceutical applications could be a fruitful area of research.

Computational and experimental studies of its material properties: Investigating its electronic, optical, and thermal properties could reveal its potential for use in the development of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSBTIAHZUQRMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

Precursor Analysis and Retrosynthetic Strategies for Methyl 3-chloro-4-hydroxy-5-nitrobenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections can be made at the ester, chloro, and nitro functional groups.

A logical retrosynthetic approach would involve the disconnection of the ester group first, leading to 3-chloro-4-hydroxy-5-nitrobenzoic acid. This simplifies the synthesis to the functionalization of a benzoic acid derivative. Subsequently, the nitro and chloro groups can be disconnected to identify simpler precursors.

Two plausible retrosynthetic pathways are:

Pathway A: Starting from a readily available precursor like methyl 4-hydroxybenzoate (B8730719). This would involve sequential electrophilic aromatic substitution reactions, namely nitration and chlorination, followed by esterification if starting from the corresponding benzoic acid. The order of these substitutions is critical to ensure the correct placement of the functional groups due to their directing effects.

Pathway B: Commencing with a precursor that already contains the chloro and nitro groups in the desired positions, such as 3-chloro-5-nitrobenzoic acid. This route would then require a hydroxylation step, which can be challenging to achieve with high regioselectivity.

The choice of the most viable precursor depends on factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps. Methyl 4-hydroxybenzoate is an attractive starting material due to its low cost and the well-established chemistry of electrophilic substitution on phenolic compounds.

Direct Esterification and Transesterification Approaches

The final step in the synthesis of this compound is often the formation of the methyl ester. This can be achieved through direct esterification of the corresponding carboxylic acid or via transesterification.

Direct Esterification: The most common method is the Fischer esterification of 3-chloro-4-hydroxy-5-nitrobenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product. The removal of water as it is formed can also increase the yield.

A general procedure for the direct esterification of a substituted hydroxybenzoic acid involves dissolving the acid in an excess of methanol and adding a catalytic amount of a strong acid. For instance, a solution of 3-chloro-4-hydroxy-benzoic acid in methanol can be stirred at 60°C for 12 hours with sulfuric acid to achieve a high yield of the corresponding methyl ester.

Transesterification: Alternatively, if another ester of 3-chloro-4-hydroxy-5-nitrobenzoic acid were available, transesterification with methanol could be employed. This reaction can be catalyzed by either acids or bases. Basic conditions, using an alkoxide such as sodium methoxide (B1231860), are often effective. The reaction involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the starting ester, leading to the displacement of the original alkoxy group.

Halogenation and Nitration Protocols for Benzoate (B1203000) Derivatives Leading to this compound

The introduction of the chloro and nitro groups onto the aromatic ring is a critical part of the synthesis. The order and conditions of these electrophilic aromatic substitution reactions are paramount for achieving the desired substitution pattern.

Starting with methyl 4-hydroxybenzoate, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group will dominate.

Nitration: The nitration of phenolic compounds can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the reaction rate and prevent over-nitration or side reactions. For a highly activated ring like a phenol (B47542) derivative, milder nitrating agents or conditions might be necessary to achieve mononitration. The nitro group will be directed to the positions ortho to the hydroxyl group.

Chlorination: Subsequent chlorination can be performed using various chlorinating agents, such as chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), or with reagents like sulfuryl chloride (SO₂Cl₂). The existing substituents on the ring will influence the position of the incoming chloro group.

A plausible synthetic sequence starting from methyl 4-hydroxybenzoate would be:

Nitration: Treatment with nitric acid and sulfuric acid would likely yield methyl 4-hydroxy-3-nitrobenzoate, as the position ortho to the strongly activating hydroxyl group is favored.

Chlorination: The subsequent chlorination of methyl 4-hydroxy-3-nitrobenzoate would then be directed by the existing groups. The hydroxyl group is activating and ortho-, para-directing, while the nitro and ester groups are deactivating and meta-directing. The chloro atom would be directed to the other position ortho to the hydroxyl group, which is also meta to the nitro and ester groups, leading to the desired product, this compound.

Hydroxylation Pathways and Regioselectivity Considerations

An alternative synthetic route involves the introduction of the hydroxyl group at a later stage. This would typically start with a precursor such as methyl 3-chloro-5-nitrobenzoate. The direct hydroxylation of an aromatic ring is generally a challenging transformation.

One potential method is through nucleophilic aromatic substitution (SNAAr). However, this typically requires strong electron-withdrawing groups ortho and/or para to a leaving group. In the case of methyl 3-chloro-5-nitrobenzoate, the chloro and nitro groups are meta to each other, which does not favor a standard SNAAr reaction with a hydroxide (B78521) source.

A more classical approach would be through the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. This would involve the following sequence:

Reduction of a nitro group: Starting with a precursor like 3-chloro-5-dinitrobenzoic acid, one of the nitro groups could be selectively reduced to an amino group.

Diazotization: The resulting amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Hydrolysis: The diazonium salt can then be hydrolyzed by heating in an aqueous acidic solution to introduce the hydroxyl group.

The regioselectivity of this pathway is controlled by the initial placement of the nitro groups. However, the synthesis of the required dinitro precursor might be complex.

Catalytic Systems and Their Influence on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the synthetic steps can be significantly enhanced by the use of appropriate catalytic systems.

Esterification: While strong mineral acids are common catalysts for Fischer esterification, solid acid catalysts are gaining prominence as greener alternatives. These include zeolites, ion-exchange resins (like Amberlyst-15), and sulfated zirconia. These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for reuse.

Nitration and Halogenation: In electrophilic aromatic substitution reactions, Lewis acids like FeCl₃ and AlCl₃ are standard catalysts for halogenation. For nitration, sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid. The choice and concentration of the catalyst can influence the reaction rate and selectivity. For activated substrates like phenols, milder conditions and catalysts may be sufficient and can help prevent side reactions.

The use of phase-transfer catalysts has also been explored for the nitration of phenols, allowing for the use of more dilute nitric acid and improving selectivity.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. Key areas of focus include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For example, exploring solvent-free conditions or using water or supercritical CO₂ as reaction media where possible.

Catalysis: Employing solid acid and reusable catalysts instead of corrosive and difficult-to-remove mineral acids can significantly reduce waste and improve the sustainability of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to this specific synthesis from common starting materials, the broader principle encourages the use of starting materials derived from renewable resources.

For instance, the use of solid acid catalysts like zeolites or functionalized silicas for the nitration and esterification steps would align with green chemistry principles by minimizing corrosive waste streams.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of reaction conditions for each step is crucial.

Key Parameters for Optimization:

Temperature: The temperature can significantly affect reaction rates and the formation of byproducts. For instance, nitration reactions are often carried out at low temperatures to control selectivity and prevent runaway reactions.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize degradation.

Concentration of Reactants: The stoichiometry of the reactants, including the nitrating and chlorinating agents, needs to be carefully controlled to achieve the desired substitution and avoid over-functionalization.

Catalyst Loading: The amount of catalyst used can impact the reaction rate. Optimizing the catalyst loading can lead to a more efficient process without excessive catalyst waste.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway.

Interactive Data Table: Illustrative Optimization of a Nitration Reaction

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the nitration of a substituted phenol.

| Entry | Temperature (°C) | Reaction Time (h) | Equivalent of HNO₃ | Yield (%) | Selectivity (desired isomer) |

| 1 | 0 | 2 | 1.1 | 75 | 90:10 |

| 2 | 25 | 2 | 1.1 | 85 | 80:20 |

| 3 | 0 | 4 | 1.1 | 80 | 92:8 |

| 4 | 0 | 2 | 1.5 | 88 | 85:15 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

By systematically varying these parameters, a robust and high-yielding synthesis of this compound can be developed.

Scale-Up Considerations for Research and Development Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger research and development (R&D) or pilot-plant scale necessitates careful consideration of several critical factors. The inherent hazards associated with nitration reactions, coupled with the need for process efficiency and product consistency, demand a thorough evaluation of the chosen synthetic route and equipment.

Two plausible synthetic pathways for this compound are:

Nitration of Methyl 3-chloro-4-hydroxybenzoate: This approach involves the direct nitration of the pre-synthesized ester.

Esterification of 3-chloro-4-hydroxy-5-nitrobenzoic acid: This route first involves the nitration of a benzoic acid derivative, followed by esterification.

The primary challenges in scaling up the synthesis revolve around the nitration step, which is a highly exothermic and potentially hazardous reaction.

Process and Equipment

For R&D applications, both batch and continuous-flow reactors can be considered for the nitration step.

Batch Reactors: Traditional stirred-tank reactors are commonly used for smaller-scale production. However, scaling up batch nitrations can be problematic due to inefficient heat transfer, which can lead to localized "hot spots" and an increased risk of runaway reactions. To mitigate these risks, careful control of reagent addition rates, efficient agitation, and a robust cooling system are paramount.

Continuous-Flow Reactors: Microreactors or other continuous-flow systems offer significant advantages for exothermic and hazardous reactions like nitration. corning.com The high surface-area-to-volume ratio of these reactors allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaways. corning.com Continuous-flow setups can also lead to improved product consistency and higher yields. The development of a continuous flow process was successfully applied to the nitration of 4-fluoro-2-methoxyaniline, a key step in the synthesis of Osimertinib, demonstrating the industrial applicability of this technology for producing complex nitroaromatic compounds. acs.org

Safety Considerations

The nitration of aromatic compounds is an energetic process that requires strict safety protocols, especially during scale-up. noram-eng.com

Thermal Hazards: The exothermic nature of the reaction necessitates a thorough understanding of the reaction's thermal profile. noram-eng.com Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies should be conducted to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system and for developing emergency shutdown procedures.

Byproduct Formation: The formation of unstable or explosive byproducts is a significant concern in nitration reactions. For instance, the presence of residual nitric acid can lead to the formation of highly sensitive nitrate (B79036) esters. Proper quenching and work-up procedures are essential to neutralize any remaining nitrating agents.

Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive and require specialized handling procedures and personal protective equipment (PPE).

Reaction Parameters and Optimization

The successful scale-up of the synthesis of this compound hinges on the optimization of key reaction parameters.

| Parameter | Batch Reactor Considerations | Continuous-Flow Reactor Considerations |

| Temperature | Precise temperature control is crucial to prevent side reactions and ensure safety. A cooling system with sufficient capacity is required to manage the exotherm. | The excellent heat transfer allows for operating at higher temperatures, potentially increasing reaction rates and throughput. |

| Reagent Stoichiometry | The molar ratio of the nitrating agent to the substrate must be carefully controlled to maximize yield and minimize the formation of di-nitro byproducts. | Precise control over stoichiometry is inherent to the continuous dosing of reagents. |

| Reaction Time | Longer reaction times may be required to ensure complete conversion, but this also increases the risk of side reactions. | Residence time can be precisely controlled by adjusting flow rates and reactor volume, allowing for fine-tuning of the reaction progress. |

| Agitation | Efficient mixing is necessary to ensure homogeneity and effective heat transfer. The choice of impeller and agitation speed is critical. | Micromixers integrated into the flow path ensure rapid and efficient mixing of the reactants. |

A study on the pilot-plant scale nitration of benzene (B151609) highlighted the importance of understanding the interplay between reaction temperature, molar feed ratio, and stirring speed to control the formation of byproducts like nitrophenols. researchgate.net

Downstream Processing

Work-up: The reaction mixture will need to be carefully quenched, typically by adding it to ice water, to precipitate the crude product. The acidic aqueous layer must be neutralized before disposal.

Purification: Recrystallization is a common method for purifying solid organic compounds. The choice of solvent system will be critical for obtaining high-purity this compound. A procedure for the recrystallization of methyl 3-nitrobenzoate from a water/ethanol mixture could be adapted for this purpose. rsc.org

Drying: The purified product must be thoroughly dried to remove any residual solvents.

By carefully considering these factors, the synthesis of this compound can be safely and efficiently scaled up for research and development applications, paving the way for its potential use in further chemical synthesis and discovery.

Chemical Reactivity and Mechanistic Studies of Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

Reactions of the Ester Moiety: Hydrolysis and Transesterification Kinetics

The methyl ester group (-COOCH₃) is susceptible to nucleophilic attack at the carbonyl carbon, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis: The hydrolysis of methyl 3-chloro-4-hydroxy-5-nitrobenzoate to its corresponding carboxylic acid, 3-chloro-4-hydroxy-5-nitrobenzoic acid, can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis: This process is typically faster and proceeds via a saponification mechanism. The rate is significantly influenced by the substituents on the benzene (B151609) ring. The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) and the chloro group (-Cl), enhances the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by a nucleophile like a hydroxide (B78521) ion (OH⁻). Studies on substituted methyl benzoates show that electron-withdrawing groups increase the rate of hydrolysis. oieau.fr For instance, the half-life of methyl benzoate (B1203000) at pH 8 and 10°C is estimated to be 1.8 years, while the presence of a 4-nitro group reduces this to 0.1 years. oieau.fr

Acid-Catalyzed Hydrolysis: This reaction is reversible. To drive the reaction to completion, it is often necessary to remove the methanol (B129727) product as it forms or use a large excess of water. quora.com

The kinetics of hydrolysis are generally pseudo-first-order. oieau.fr The rate constant (k') is a composite of contributions from acid-catalyzed, base-catalyzed, and neutral (water-catalyzed) pathways. oieau.fr

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol by-product. The reactivity in transesterification is also influenced by the electronic effects of the ring substituents, similar to hydrolysis.

Table 1: Influence of Substituents on Ester Hydrolysis Rate This table provides generalized data on how substituents affect the hydrolysis rates of methyl benzoates, which is applicable to the target compound.

| Substituent | Position | Electronic Effect | Effect on Hydrolysis Rate |

|---|---|---|---|

| Nitro (-NO₂) | meta, para | Strong Electron-Withdrawing | Increases rate |

| Chloro (-Cl) | meta, para | Electron-Withdrawing | Increases rate |

| Hydroxyl (-OH) | para | Electron-Donating | Decreases rate |

Interactive Data Table

| Substituent | Position | Electronic Effect | Effect on Hydrolysis Rate |

|---|---|---|---|

| Nitro (-NO₂) | meta, para | Strong Electron-Withdrawing | Increases rate |

| Chloro (-Cl) | meta, para | Electron-Withdrawing | Increases rate |

| Hydroxyl (-OH) | para | Electron-Donating | Decreases rate |

Electrophilic Aromatic Substitution Reactions on the Substituted Benzoate Ring

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the benzene ring. youtube.com The benzene ring in this compound is heavily substituted, and the existing groups strongly influence the rate and position of any further substitution.

The substituents can be classified based on their directing effects:

Activating, Ortho-, Para-directing: Hydroxyl (-OH)

Deactivating, Ortho-, Para-directing: Chloro (-Cl)

Deactivating, Meta-directing: Nitro (-NO₂) and Methyl Ester (-COOCH₃) libretexts.org

The ring is considered strongly deactivated due to the presence of three electron-withdrawing groups (-Cl, -NO₂, -COOCH₃). Although the hydroxyl group is activating, its effect is largely counteracted by the deactivating groups. The only available position for substitution is at C6 (ortho to the -OH and -Cl groups, and meta to the -NO₂ and -COOCH₃ groups). The strong deactivation of the ring means that forcing conditions (high temperatures, strong acid catalysts) would be required for any EAS reaction to proceed, and yields would likely be low. msu.edu

Nucleophilic Aromatic Substitution Pathways Involving the Chloro and Nitro Groups

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for this molecule, facilitated by the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the chloro leaving group. This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

Reactivity of the Phenolic Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group (-OH) at C4 behaves as a typical phenol (B47542), exhibiting acidic properties and undergoing reactions such as etherification and esterification.

Etherification (Williamson Ether Synthesis): The phenolic proton can be removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether.

Esterification: The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the compound with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). For example, reaction with acetyl chloride would yield methyl 4-acetoxy-3-chloro-5-nitrobenzoate. The esterification of hydroxybenzoic acids is a well-established process. google.com

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group (-NO₂) is readily reduced to an amino group (-NH₂). This is one of the most common and synthetically useful transformations for this class of compounds. The reduction can be achieved using a variety of reagents and conditions. organic-chemistry.org

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is a clean and efficient method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classic and effective methods for nitro group reduction. unimi.it

The product of this reaction, methyl 3-amino-5-chloro-4-hydroxybenzoate, is a valuable synthetic intermediate, as the newly formed amino group can undergo a wide range of subsequent reactions (e.g., diazotization). The reduction of the nitro group transforms a strongly electron-withdrawing group into a strongly electron-donating group, which dramatically alters the chemical reactivity of the aromatic ring. msu.edu

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Room temperature, atmospheric or elevated pressure | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| Fe/HCl or Fe/NH₄Cl | Reflux in ethanol/water | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| SnCl₂/HCl | Room temperature | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| NaBH₄/NiCl₂ | Methanol, room temperature | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

Interactive Data Table

| Reagent System | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Room temperature, atmospheric or elevated pressure | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| Fe/HCl or Fe/NH₄Cl | Reflux in ethanol/water | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| SnCl₂/HCl | Room temperature | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

| NaBH₄/NiCl₂ | Methanol, room temperature | Methyl 3-amino-5-chloro-4-hydroxybenzoate |

Reductive Dehalogenation and Other Transformations of the Chloro Substituent

The carbon-chlorine bond can be cleaved under reductive conditions, a process known as reductive dehalogenation or hydrodechlorination. This typically involves catalytic hydrogenation, often with a palladium catalyst and a base (like sodium acetate (B1210297) or triethylamine) to neutralize the HCl formed.

However, studies on related 3-chlorobenzoate (B1228886) analogs have shown that the presence of a hydroxyl group in the para position can inhibit the rate of microbially catalyzed reductive dechlorination. nih.govnih.gov This suggests that the rate-limiting step may be a nucleophilic attack on the benzene ring's π-electron cloud. nih.gov Selective removal of the chloro group without affecting the nitro group can be challenging, as the conditions for reductive dehalogenation often overlap with those for nitro group reduction. Careful selection of catalysts and reaction conditions is necessary to achieve selectivity.

Oxidation Reactions Involving this compound

The aromatic ring of this compound is highly resistant to oxidation due to the presence of multiple electron-withdrawing groups. These groups decrease the electron density of the ring, making it less susceptible to attack by electrophilic oxidizing agents.

The phenolic hydroxyl group, however, can be susceptible to oxidation. Strong oxidizing agents under harsh conditions could potentially lead to the formation of quinone-like structures or even ring cleavage. For example, the oxidation of 3-methyl-4-nitrophenol, a related compound, can lead to the formation of a corresponding benzoic acid through oxidation of the methyl group. semanticscholar.org However, in the target molecule, there are no alkyl side chains to oxidize. Therefore, any significant oxidation would likely require vigorous conditions that would degrade the molecule.

Mechanistic Investigations of Key Transformation Pathways

The chemical reactivity of this compound is governed by the interplay of its three substituents on the benzene ring: the electron-withdrawing nitro group (-NO₂), the electron-donating hydroxyl group (-OH), the weakly electron-withdrawing chloro group (-Cl), and the methyl ester group (-COOCH₃). These groups influence the electron density of the aromatic ring and direct the course of various chemical transformations. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in publicly available literature, the transformation pathways can be understood by analogy to well-established reaction mechanisms for similarly substituted aromatic compounds.

Key transformation pathways for this molecule would likely involve electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the ester and hydroxyl functional groups.

Electrophilic Aromatic Substitution:

The benzene ring of this compound is deactivated towards electrophilic attack due to the presence of the strongly electron-withdrawing nitro and chloro groups, as well as the methyl ester group. However, the hydroxyl group is a strong activating group and an ortho-, para-director. The existing substituents create a complex directing effect. The position of electrophilic attack will be determined by the net electronic effect of all substituents.

A probable electrophilic substitution reaction is further nitration. The mechanism for such a reaction, analogous to the nitration of other substituted benzene derivatives, would proceed via the formation of a nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This electrophile would then attack the electron-rich positions of the benzene ring. The directing effects of the existing substituents would influence the regioselectivity of the substitution.

Nucleophilic Aromatic Substitution:

The presence of a strong electron-withdrawing nitro group ortho and para to the chloro substituent makes the carbon atom attached to the chlorine susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr). The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate.

A typical reaction would be the displacement of the chloride by a nucleophile such as a hydroxide ion or an alkoxide ion. The reaction rate would be enhanced by the presence of the nitro group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance.

Hydrolysis of the Ester Group:

The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-chloro-4-hydroxy-5-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt.

The electronic effects of the ring substituents would influence the rate of hydrolysis. The electron-withdrawing nitro and chloro groups would increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack by hydroxide in base-catalyzed hydrolysis.

Due to the lack of specific experimental data in the searched literature for this compound, a detailed quantitative analysis of these transformation pathways, including reaction kinetics and yields, cannot be provided at this time. The mechanistic descriptions above are based on established principles of organic chemistry for analogous compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data for the ¹H NMR or ¹³C NMR spectra of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate could be located. Therefore, specific chemical shift assignments, coupling constant analysis, and the application of two-dimensional NMR techniques such as COSY, HMQC, HMBC, and NOESY to determine connectivity and spatial relationships for this particular compound cannot be detailed.

Mass Spectrometry Fragmentation and Isotopic Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact mass and crucial information about the compound's fragmentation pathways and isotopic distribution patterns, is not available in the public domain.

Infrared and Raman Spectroscopy

Similarly, a search for experimental IR and Raman spectra for this compound did not yield specific data. An analysis of its vibrational modes, which would confirm the presence of functional groups and explore their interactions, is therefore not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the UV-Vis absorption profile of this compound is also absent from available literature. This prevents a characterization of its electronic transitions and the identification of its primary chromophores.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal lattice and the nature of the interactions between molecules. Although the crystal structure of this compound has not been reported, analysis of analogous compounds such as Methyl 4-hydroxy-3-nitrobenzoate, Methyl 4-chloro-3-nitrobenzoate, and Methyl 5-chloro-2-nitrobenzoate offers significant insights into its expected solid-state behavior.

The presence of a hydroxyl group, a nitro group, a chloro group, and a methyl ester group on the benzene (B151609) ring dictates the types of intermolecular forces that will govern the crystal packing. These are expected to include hydrogen bonding, dipole-dipole interactions, and π-π stacking.

For instance, the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate demonstrates the significant role of hydrogen bonding. mdpi.comresearchgate.net In this molecule, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl of the ester group can act as acceptors. This leads to the formation of robust hydrogen-bonded networks, which are a primary determinant of the crystal packing. The nitro and methyl ester groups in this analog are nearly coplanar with the benzene ring, suggesting a high degree of conjugation. mdpi.com

The influence of a chloro substituent can be observed in the crystal structures of Methyl 4-chloro-3-nitrobenzoate and Methyl 5-chloro-2-nitrobenzoate. nih.govresearchgate.net In Methyl 4-chloro-3-nitrobenzoate, the molecules are linked by C-H···O interactions and further connected by slipped π-π stacking between benzene rings. nih.gov The nitro group in this compound is twisted with respect to the phenyl ring, a common feature when a nitro group is adjacent to a halogen atom. nih.gov Similarly, in Methyl 5-chloro-2-nitrobenzoate, the nitro and acetoxy groups are twisted from the plane of the benzene ring, and the crystal structure is stabilized by weak C-H···O hydrogen bonds. researchgate.net

Based on these related structures, it can be inferred that the crystal structure of this compound would be characterized by a network of intermolecular interactions. The hydroxyl group would be a primary site for hydrogen bonding, likely with the nitro group of an adjacent molecule. The presence of the chloro atom would introduce dipole-dipole interactions and potentially halogen bonding, further influencing the packing arrangement. The planarity of the benzene ring and the orientation of the substituents would be a balance between electronic effects (conjugation) and steric hindrance.

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Methyl 4-hydroxy-3-nitrobenzoate | C₈H₇NO₅ | Triclinic | P-1 | 7.2831 | 10.522 | 11.410 | 83.38 | 80.83 | 82.02 | mdpi.com |

| Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₄ | Triclinic | P-1 | 7.338 | 7.480 | 9.715 | 98.39 | 94.89 | 118.95 | nih.gov |

| Methyl 5-chloro-2-nitrobenzoate | C₈H₆ClNO₄ | Monoclinic | P2₁/n | 4.2616 | 22.470 | 9.3894 | 90 | 90.64 | 90 | researchgate.net |

Circular Dichroism Spectroscopy for Chiral Derivatives (If Applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image. This compound itself is not chiral and therefore would not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for their characterization. Chiral derivatization could be achieved, for example, by introducing a chiral center into the molecule, perhaps by reacting the hydroxyl group with a chiral reagent.

The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution. wikipedia.org This can be achieved through various methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and crystallization. wikipedia.org Once the individual enantiomers are isolated, their absolute configuration can often be determined using CD spectroscopy in conjunction with theoretical calculations.

In the context of nitroaromatic compounds, studies on chiral derivatives of propranolol, which contains a nitro group, have demonstrated the use of chiral High-Performance Liquid Chromatography (HPLC) for the resolution of enantiomers. nih.gov The absolute configuration of these separated enantiomers was then determined by derivatization with a chiral agent followed by Nuclear Magnetic Resonance (NMR) analysis. nih.gov A similar approach could be envisioned for chiral derivatives of this compound.

While there is no available literature on the synthesis or CD spectroscopic analysis of chiral derivatives of this compound, the principles of the technique are well-established. A hypothetical CD spectrum of a chiral derivative would show positive or negative peaks (Cotton effects) at wavelengths corresponding to the electronic transitions of the chromophores within the molecule. The sign and magnitude of these Cotton effects would be characteristic of a specific enantiomer and could be used to determine its absolute configuration and enantiomeric purity.

Computational and Theoretical Investigations of Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

DFT, with hybrid functionals like B3LYP, is a commonly used method for studying such molecules due to its balance of accuracy and computational cost. These calculations can determine the optimized molecular geometry, Mulliken atomic charges, and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions. For instance, the presence of electron-withdrawing groups like the nitro (-NO2) and chloro (-Cl) groups, and electron-donating groups like the hydroxyl (-OH) and methoxycarbonyl (-COOCH3) groups, creates a complex electronic environment that can be precisely mapped using these methods.

Ab Initio methods, such as Hartree-Fock (HF), while often more computationally intensive, can provide benchmark results for comparison. The calculated electronic properties, such as ionization potential and electron affinity, offer direct insights into the molecule's reactivity towards electrophiles and nucleophiles.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Method |

|---|---|---|

| Total Energy | -1234.567 Hartree | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 4.5 Debye | DFT/B3LYP/6-311++G(d,p) |

| Ionization Potential | 8.2 eV | DFT/B3LYP/6-311++G(d,p) |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of this compound. The molecule possesses several rotatable bonds, including those of the methoxycarbonyl and hydroxyl groups, leading to various possible conformers.

MD simulations can track the atomic movements over time, providing a dynamic picture of the molecule's behavior in different environments, such as in solution or in a crystal lattice. These simulations help identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its interactions with other molecules.

Furthermore, these simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, and π-π stacking interactions between the aromatic rings. In the solid state, these interactions dictate the crystal packing arrangement. Studies on similar molecules, like methyl 4-hydroxy-3-nitrobenzoate, have revealed intricate networks of hydrogen bonds and π-stacking that stabilize the crystal structure. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. For this compound, key spectroscopic techniques include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Using DFT calculations, the vibrational frequencies corresponding to IR and Raman spectra can be computed. researchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental spectra, aiding in the assignment of specific vibrational modes to the observed peaks. For example, the characteristic stretching frequencies of the C=O, O-H, N-O, and C-Cl bonds can be precisely predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. prensipjournals.com The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a stringent test of the calculated electronic structure.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Hypothetical Data)

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H stretch | 3450 | 3465 |

| C=O stretch | 1720 | 1725 |

| N-O asymmetric stretch | 1530 | 1535 |

| N-O symmetric stretch | 1345 | 1350 |

Computational Mechanistic Studies of Chemical Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies.

For example, the selective hydrogenation of the nitro group is a common transformation for halogenated nitroaromatics. acs.orgresearchgate.net DFT calculations can be used to model the reaction pathway on the surface of a catalyst, helping to understand the selectivity of the reduction in the presence of other reducible functional groups and the chloro substituent. rsc.org Such studies can explain why certain catalysts are more effective and can guide the development of new catalytic systems. researchgate.net

These computational mechanistic studies provide a level of detail that is often inaccessible through experimental methods alone, offering insights into the bond-breaking and bond-forming processes at the molecular level.

Frontier Molecular Orbital Theory Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO densities can pinpoint the likely sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely to be concentrated on the electron-deficient nitro group and the carbonyl carbon. This analysis is crucial for predicting the regioselectivity of various reactions. amanote.com

Table 3: Frontier Molecular Orbital Properties (Hypothetical Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -7.8 |

| LUMO Energy | -3.1 |

Quantitative Structure-Property Relationship (QSPR) Modeling in Non-Biological Contexts

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. In a non-biological context, QSPR models can be developed for properties such as boiling point, melting point, solubility, and chromatographic retention times.

For a series of substituted nitrobenzoates, including this compound, QSPR models can be built using a variety of molecular descriptors. These descriptors, which quantify different aspects of the molecular structure (e.g., topological, electronic, and geometric), are correlated with experimental property data using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources in the laboratory. For instance, a QSPR model could predict the impact sensitivity of nitro compounds, which is a crucial safety parameter. researchgate.netnih.gov

Derivatization and Functionalization Strategies for Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

Synthesis of Analogues with Modified Ester Groups

The methyl ester group of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate can be readily modified to generate a library of analogues with diverse ester functionalities. These transformations typically involve either hydrolysis to the corresponding carboxylic acid followed by re-esterification or direct transesterification.

Hydrolysis and Re-esterification: The methyl ester can be hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) to yield the sodium or potassium salt of 3-chloro-4-hydroxy-5-nitrobenzoic acid. Subsequent acidification provides the free carboxylic acid. This carboxylic acid is a key intermediate that can then be reacted with a variety of alcohols under acidic catalysis (e.g., Fischer esterification with sulfuric acid) or using coupling agents (like dicyclohexylcarbodiimide, DCC) to form a wide array of different esters.

Transesterification: Alternatively, direct conversion of the methyl ester to other esters can be achieved through transesterification. This reaction involves heating the methyl ester with a different alcohol, often in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the new alcohol is typically used in large excess, or the methanol (B129727) by-product is removed as it forms.

These methods allow for the introduction of various alkyl, aryl, or functionalized chains at the ester position, significantly altering the molecule's steric and electronic properties.

| Target Ester Analogue | Alcohol for Esterification/Transesterification | Potential Synthesis Strategy |

|---|---|---|

| Ethyl 3-chloro-4-hydroxy-5-nitrobenzoate | Ethanol | Acid-catalyzed transesterification from the methyl ester. |

| Isopropyl 3-chloro-4-hydroxy-5-nitrobenzoate | Isopropanol | Fischer esterification of the corresponding carboxylic acid. |

| Benzyl 3-chloro-4-hydroxy-5-nitrobenzoate | Benzyl alcohol | DCC coupling with the corresponding carboxylic acid. |

| Phenyl 3-chloro-4-hydroxy-5-nitrobenzoate | Phenol (B47542) | Conversion of the carboxylic acid to an acyl chloride, followed by reaction with phenol. |

Modifications of the Phenolic Hydroxyl Group (e.g., Alkylation, Acylation)

The phenolic hydroxyl group is a highly reactive site for functionalization, primarily through alkylation to form ethers or acylation to form esters.

Alkylation (O-Alkylation): The Williamson ether synthesis is a common method for alkylating the phenolic hydroxyl group. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. This reaction allows for the introduction of a wide range of alkyl groups. For instance, reacting 3-chloro-4-hydroxy-benzoic acid with an alkylating agent in the presence of a base is a known strategy to produce alkoxy derivatives. chemicalbook.com

Acylation (O-Acylation): Acylation of the phenolic hydroxyl group leads to the formation of a phenyl ester. This can be achieved by reacting the starting molecule with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction is often rapid and high-yielding. For example, reaction with acetyl chloride would yield Methyl 4-acetoxy-3-chloro-5-nitrobenzoate. Using different acylating agents allows for the introduction of various acyl groups, which can serve as protecting groups or modulate the compound's properties. rsc.org

| Modification Type | Reagent | Product Functional Group | Example Product Name |

|---|---|---|---|

| Alkylation | Methyl iodide (CH₃I) / K₂CO₃ | Methoxy (Ether) | Methyl 3-chloro-4-methoxy-5-nitrobenzoate |

| Alkylation | Ethyl bromide (CH₃CH₂Br) / K₂CO₃ | Ethoxy (Ether) | Methyl 3-chloro-4-ethoxy-5-nitrobenzoate |

| Acylation | Acetyl chloride (CH₃COCl) / Pyridine | Acetoxy (Ester) | Methyl 4-acetoxy-3-chloro-5-nitrobenzoate |

| Acylation | Benzoyl chloride (C₆H₅COCl) / Pyridine | Benzoyloxy (Ester) | Methyl 4-(benzoyloxy)-3-chloro-5-nitrobenzoate |

Transformations of the Chloro Substituent for Diverse Functionalization

The chloro substituent on the aromatic ring, while generally less reactive than bromo or iodo groups, can be transformed using various modern catalytic cross-coupling reactions or nucleophilic aromatic substitution. The reactivity of the aryl chloride is enhanced by the presence of the electron-withdrawing nitro and ester groups. nih.govuomustansiriyah.edu.iq

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chloro substituent. nih.govacs.org

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new alkyl or aryl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with primary or secondary amines.

Sonogashira Coupling: This involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkynyl group.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, due to the strongly deactivating nitro and ester groups ortho and para to the chlorine, facilitates nucleophilic aromatic substitution. uomustansiriyah.edu.iqresearchgate.net Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the chloride ion, particularly at elevated temperatures.

Reduction and Further Derivatization of the Nitro Group to Amine and Other Functions

The nitro group is a versatile functional group that is readily reduced to an amine, which can then be further derivatized. jsynthchem.com

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of methods can be employed with high chemoselectivity, leaving other functional groups like the ester and chloro substituent intact. google.comorganic-chemistry.org

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a clean and efficient method. google.com

Metal-Acid Systems: Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). unimi.it

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst. mdpi.com

Other Reducing Agents: Systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst can also be effective. jsynthchem.com

Derivatization of the Resulting Amine: The synthesized aniline (B41778) derivative, Methyl 5-amino-3-chloro-4-hydroxybenzoate, is a valuable intermediate. The amino group can undergo numerous reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted to a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Introduction of Additional Functional Groups onto the Benzoate (B1203000) Ring

Introducing new substituents onto the already crowded benzene (B151609) ring via electrophilic aromatic substitution is governed by the directing effects of the existing groups. pressbooks.pub

Directing Effects:

Activating Group: The phenolic hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it.

Deactivating Groups: The chloro (-Cl) group is a deactivator but is also an ortho-, para-director. The nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups are strong deactivators and meta-directors. nih.govstudymind.co.uk

Regioselectivity: The available positions for substitution are C-2 and C-6.

Position C-2 is ortho to both the -OH and -Cl groups and meta to the -NO₂ and -COOCH₃ groups.

Position C-6 is ortho to the -OH group and meta to the -NO₂ and -COOCH₃ groups. The powerful activating and directing effect of the hydroxyl group is expected to dominate, making positions 2 and 6 the most likely sites for electrophilic attack. uomustansiriyah.edu.iq However, steric hindrance from the adjacent substituents may influence the outcome. Potential electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, although the strongly deactivated nature of the ring would require harsh conditions. libretexts.orgwikipedia.org

Exploration of Structure-Reactivity Relationships in Non-Biological Systems

The reactivity of this compound is a direct consequence of the interplay between its various functional groups. csbsju.edu

Electronic Effects: The benzene ring is substituted with both electron-donating and electron-withdrawing groups.

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups are strong EWGs, withdrawing electron density via both inductive and resonance effects. The chloro group is an EWG by induction. These groups decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. uomustansiriyah.edu.iqmdpi.com

Electron-Donating Groups (EDGs): The hydroxyl (-OH) group is a strong EDG through resonance, which counteracts the effect of the EWGs to some extent.

Acidity: The presence of multiple EWGs, particularly the nitro group para to the hydroxyl, significantly increases the acidity of the phenolic proton compared to phenol itself. researchgate.netstackexchange.com This makes deprotonation to the phenoxide easier, facilitating reactions like O-alkylation and O-acylation.

Reactivity of Substituents: The electronic nature of the ring influences the reactivity of each substituent. The electron-deficient ring enhances the leaving group ability of the chloro substituent in SNAr reactions. researchgate.net Conversely, the deactivated ring makes electrophilic aromatic substitution challenging. nih.gov

Chemo- and Regioselective Functionalization Approaches

Achieving selective modification of one functional group in the presence of others is a key challenge in the synthesis of complex molecules.

Chemoselectivity:

The nitro group can be selectively reduced to an amine without affecting the ester or chloro groups using methods like catalytic hydrogenation under controlled conditions or specific reducing agents like SnCl₂. organic-chemistry.org

The phenolic hydroxyl group can be selectively acylated or alkylated under basic conditions that will not affect the other functional groups.

The ester group can be selectively hydrolyzed under basic conditions, although care must be taken as the phenolic hydroxyl will also be deprotonated. Subsequent acidification would yield the carboxylic acid.

Regioselectivity:

For electrophilic aromatic substitution, the regiochemical outcome is dictated by the combined directing effects of the existing substituents. As discussed, the hydroxyl group is the most powerful activating director, strongly favoring substitution at the C-2 or C-6 positions. pressbooks.pub Steric hindrance may favor substitution at the less hindered C-6 position.

| Target Functional Group | Reaction Type | Typical Reagents/Conditions | Notes on Selectivity |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂, Pd/C, Ethanol | Highly chemoselective for the nitro group. |

| Phenolic Hydroxyl (-OH) | Alkylation | Alkyl halide, K₂CO₃, Acetone | Selective for the acidic phenolic proton. |

| Phenolic Hydroxyl (-OH) | Acylation | Acyl chloride, Pyridine | Selective for the nucleophilic oxygen after deprotonation. |

| Ester (-COOCH₃) | Hydrolysis | 1. NaOH (aq), Heat; 2. HCl (aq) | Yields the carboxylic acid; the phenoxide is also formed reversibly. |

| Chloro (-Cl) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Requires specific catalytic conditions; other groups are generally stable. |

| Aromatic Ring | Electrophilic Substitution | e.g., Br₂, FeBr₃ | Reaction is disfavored due to deactivation; substitution expected at C-2 or C-6. |

Advanced Applications in Chemical Research Utilizing Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

Role as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 3-chloro-4-hydroxy-5-nitrobenzoate makes it a valuable precursor in the synthesis of intricate organic molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The nitro group, in particular, serves as a latent amino group, which can be revealed through reduction at a suitable stage of a synthetic sequence.

Recent patent literature highlights the utility of this compound in the synthesis of complex immunomodulators. acs.orgfrontiersin.orggoogleapis.comgoogle.comgoogleapis.comgoogle.com In these multi-step syntheses, the compound serves as a crucial starting material. A key transformation involves the hydrogenation of the nitro group to an amino group, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. frontiersin.orggoogle.comgoogleapis.comgoogle.com This reaction converts this compound into Methyl 3-amino-5-chloro-4-hydroxybenzoate. frontiersin.orggoogle.comgoogleapis.comgoogle.com

This resulting aminobenzoate derivative is then elaborated further, for instance, by participating in condensation reactions to form oxazole (B20620) rings, which are common structural motifs in pharmacologically active compounds. The presence of the chloro and hydroxyl groups provides additional handles for subsequent modifications, allowing for the construction of complex biaryl and heterocyclic systems. frontiersin.orggoogle.comgoogleapis.comgoogle.com An example of a complex target molecule synthesized using this building block is (R)-1-((7-cyano-2-(3′-(7-((3-hydroxypyrrolidin-1-yl)methyl)-2-methylpyrido[3,2-d]pyrimidin-4-ylamino)-2,2′-dimethylbiphenyl-3-yl)benzo[d]oxazol-5-yl)methyl)piperidine-4-carboxylic Acid, a compound investigated for its immunomodulatory properties. google.comgoogleapis.com

The following table summarizes the key reaction in which this compound is utilized:

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | H₂, Pd/C, Ethyl acetate (B1210297) | Methyl 3-amino-5-chloro-4-hydroxybenzoate | Intermediate in the synthesis of immunomodulators |

Precursor in the Development of Advanced Materials (e.g., Polymer Monomers, Dyes, Ligands)

While specific research on the direct use of this compound as a monomer for polymers is not extensively documented, its structural features suggest potential in this area. The presence of a phenolic hydroxyl group and a carboxylic acid ester allows for its potential incorporation into polyesters or polycarbonates. Following the reduction of the nitro group to an amine, the resulting trifunctional monomer could be used to create cross-linked polymers or polyamides with specific thermal or mechanical properties.

In the realm of dyes, the chemical structure of this compound is reminiscent of precursors used in the synthesis of azo dyes. Aromatic nitro compounds are well-established precursors to the corresponding anilines, which are essential components in diazotization-coupling reactions to form azo compounds. cuhk.edu.hkresearchgate.netscialert.net The derived Methyl 3-amino-5-chloro-4-hydroxybenzoate could be diazotized and coupled with various aromatic compounds to produce a range of dyes with potentially interesting coloristic properties, influenced by the substitution pattern on the benzene ring. cuhk.edu.hkresearchgate.netscialert.net

Potential in Supramolecular Chemistry and Self-Assembly Research

The functional groups present in this compound, namely the hydroxyl, nitro, and ester groups, are all capable of participating in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. These interactions are fundamental to the field of supramolecular chemistry and the study of self-assembly. While direct research on the self-assembly of this specific compound is limited, the principles of molecular recognition and intermolecular forces suggest its potential to form ordered structures in the solid state or in solution. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and chloro groups can also lead to interesting electronic properties and intermolecular packing.

Application in the Synthesis of Catalytic Ligands and Metal Complexes

The synthesis of ligands for metal catalysis often relies on building blocks containing heteroatoms that can coordinate to a metal center. The derivative of this compound, Methyl 3-amino-5-chloro-4-hydroxybenzoate, possesses suitably positioned amino and hydroxyl groups that could act as a bidentate ligand for various transition metals. The coordination of metal ions to such ligands can lead to the formation of stable metal complexes with potential catalytic activity. ignited.in The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by the presence of the chloro and ester substituents on the aromatic ring. While specific examples of catalytic ligands derived from this compound are not prevalent in the literature, the fundamental principles of coordination chemistry support this potential application. nih.gov

Use in Methodological Development for Organic Reactions

Substituted nitroaromatic compounds are frequently employed as substrates in the development of new synthetic methodologies, particularly for reactions involving the transformation of the nitro group. The diverse reactivity of the nitro group allows it to be a versatile functional group in organic synthesis. frontiersin.org this compound, with its multiple functional groups of varying reactivity, could serve as a model substrate for testing the selectivity and functional group tolerance of new reagents and catalytic systems. For example, methodologies focused on the selective reduction of the nitro group in the presence of other reducible functionalities, or the selective functionalization of one of the aromatic C-H bonds, could be developed using this compound as a test case.

Analytical Method Development for Research Level Characterization of Methyl 3 Chloro 4 Hydroxy 5 Nitrobenzoate

Chromatographic Purity Assessment and Quantification Techniques (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating methyl 3-chloro-4-hydroxy-5-nitrobenzoate from its starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar aromatic compounds like this compound. A typical method development would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For the closely related compound, 3-chloro-4-hydroxy-5-nitrobenzenesulphonic acid, a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be effective. sielc.com For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. The UV detector is typically set at a wavelength where the analyte exhibits maximum absorbance, which is determined by its chromophores (the nitro and substituted benzene (B151609) ring).

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantification: For accurate quantification, a calibration curve is constructed by injecting known concentrations of a pure reference standard.

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min (10% B), 2-15 min (10-90% B), 15-20 min (90% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable impurities that may be present in a sample of this compound. The compound itself may require derivatization to increase its volatility and thermal stability. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful for the identification of unknown impurities.

Advanced Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound in solutions. The presence of the nitro-substituted benzene ring results in strong UV absorbance. The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the pure compound over a range of wavelengths (e.g., 200-400 nm).

A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is valuable for quick in-process checks, although it is less specific than chromatographic methods as any impurity that absorbs at the same wavelength will interfere with the measurement.

Electrochemical Methods for Redox Characterization and Quantification

Electrochemical techniques can be employed to investigate the redox properties of this compound, primarily focusing on the reduction of the nitro group. acs.org The electrochemical reduction of nitroaromatic compounds is a complex process that is influenced by the other substituents on the aromatic ring. acs.org

Cyclic Voltammetry (CV): CV can be used to study the reduction potential of the nitro group. The process typically involves an irreversible four-electron reduction of the nitro group to a hydroxylamine (B1172632) group, which can then undergo a reversible two-electron oxidation to a nitroso group. acs.org

Square-Wave Voltammetry (SWV): SWV is a more sensitive technique that can be used for the quantification of nitroaromatic compounds. acs.org By using a suitable internal standard, high-precision analysis can be achieved in a single run. acs.org The peak potential can be used for qualitative identification, while the peak current is proportional to the concentration.

These methods are advantageous due to their high sensitivity, portability, and relatively low cost. acs.org

Trace Analysis and Impurity Profiling in Synthetic Mixtures

Impurity profiling is a critical aspect of chemical research and development, as the presence of even trace amounts of impurities can affect the outcome of subsequent reactions or the properties of the final product. nih.gov Impurities in this compound can originate from starting materials, side reactions (e.g., formation of isomers), or degradation.

Hyphenated techniques are powerful tools for impurity profiling:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most widely used technique for identifying and quantifying non-volatile impurities. It provides both the retention time from the HPLC separation and the mass-to-charge ratio from the mass spectrometer, which allows for the tentative identification of unknown impurities. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for the separation and identification of volatile organic impurities. nih.gov

A comprehensive impurity profile would involve the identification and quantification of all impurities present at a level above a certain threshold (e.g., 0.1%).

Table 2: Potential Impurities in the Synthesis of this compound

| Potential Impurity | Origin |

| 3-chloro-4-hydroxybenzoic acid | Unreacted starting material or hydrolysis of the ester |

| Isomers (e.g., methyl 5-chloro-4-hydroxy-3-nitrobenzoate) | Side reactions during the nitration step |

| Dinitro compounds | Over-nitration |

| Residual solvents | From the reaction and purification steps |

Development of Specialized Analytical Techniques for Reaction Monitoring